3-(Trifluoromethyl)-2,3,3a,4,5,6-hexahydroindazol-7-one
Description
Properties
IUPAC Name |
3-(trifluoromethyl)-2,3,3a,4,5,6-hexahydroindazol-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)7-4-2-1-3-5(14)6(4)12-13-7/h4,7,13H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTCZUVWEJGVME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(NN=C2C(=O)C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often involving the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow strategies to ensure high yields and purity. These methods often utilize scalable processes that can handle large quantities of reactants and products efficiently . The use of protective groups and specific catalysts can also enhance the selectivity and efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-2,3,3a,4,5,6-hexahydroindazol-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-(Trifluoromethyl)-2,3,3a,4,5,6-hexahydroindazol-7-one has several scientific research applications:
Biology: The compound’s unique properties make it a valuable tool in biological studies, including enzyme inhibition and receptor binding assays.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-2,3,3a,4,5,6-hexahydroindazol-7-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to the inhibition or activation of specific biological pathways, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between the target compound and structurally related analogs:
Key Observations :
- Core Flexibility : The hexahydroindazolone core in the target compound introduces partial saturation, which may enhance solubility compared to fully aromatic analogs like imidazo[1,2-a]pyridine (7a) or benzo[d]imidazole (14b).
- Functional Groups : The CF₃ group in all compounds enhances lipophilicity and metabolic stability. However, its position varies (e.g., 3-CF₃ in the target vs. 5-CF₃ in 14b), which may alter electronic effects and steric interactions.
- Thermal Stability : The high melting point of 14b (279.4°C) suggests strong intermolecular interactions (e.g., hydrogen bonding via carboxylic acid), contrasting with the likely lower thermal stability of the partially saturated target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
